3-chloro-6-(1H-imidazol-1-yl)-4,5-dimethylpyridazine
Overview
Description
3-chloro-6-(1H-imidazol-1-yl)-4,5-dimethylpyridazine is a heterocyclic compound that features a pyridazine ring substituted with a chlorine atom, an imidazole ring, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-(1H-imidazol-1-yl)-4,5-dimethylpyridazine typically involves the reaction of 3,6-dichloropyridazine with 1H-imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chlorine atom with the imidazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-6-(1H-imidazol-1-yl)-4,5-dimethylpyridazine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, potentially altering the oxidation state of the nitrogen atoms in the imidazole and pyridazine rings.
Coupling Reactions: The imidazole ring can engage in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Catalysts like palladium on carbon (Pd/C) or copper iodide (CuI) are often used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
3-chloro-6-(1H-imidazol-1-yl)-4,5-dimethylpyridazine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors in the central nervous system.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Biological Research: The compound can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 3-chloro-6-(1H-imidazol-1-yl)-4,5-dimethylpyridazine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions between the compound and its target.
Comparison with Similar Compounds
Similar Compounds
3-chloro-6-(1H-imidazol-1-yl)pyridazine: Lacks the two methyl groups present in 3-chloro-6-(1H-imidazol-1-yl)-4,5-dimethylpyridazine.
4,5-dimethylpyridazine: Lacks the chlorine atom and the imidazole ring.
6-(1H-imidazol-1-yl)-4,5-dimethylpyridazine: Lacks the chlorine atom.
Uniqueness
The presence of both the chlorine atom and the imidazole ring in this compound makes it unique compared to its analogs. These functional groups can significantly influence the compound’s reactivity and its interactions with biological targets, potentially leading to distinct pharmacological or material properties.
Properties
IUPAC Name |
3-chloro-6-imidazol-1-yl-4,5-dimethylpyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c1-6-7(2)9(13-12-8(6)10)14-4-3-11-5-14/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVLDNKLJCZRQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN=C1N2C=CN=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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